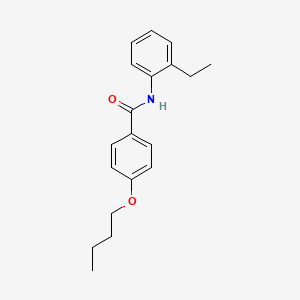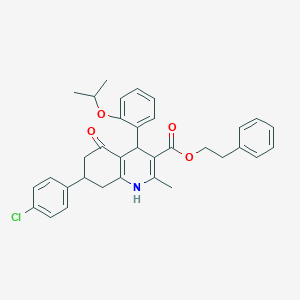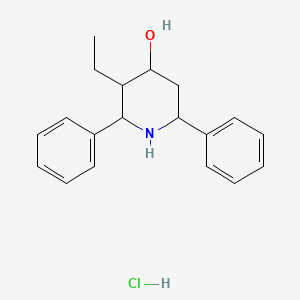
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. Synthesis of this compound can be achieved through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes involved in inflammation and pain, modulation of neurotransmitter levels in the brain, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in inflammation and pain. It has also been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells, and further research is needed to determine its effectiveness against different types of cancer. Finally, the development of new methods for the synthesis and administration of this compound could lead to its wider use in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzoyl chloride with phenylhydrazine in the presence of sodium hydroxide to form 2-(2,4-dichlorophenyl)hydrazine. This intermediate is then reacted with thioglycolic acid in the presence of triethylamine to yield 2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2S/c15-10-6-7-11(12(16)8-10)14-18-17-13(19-14)9-4-2-1-3-5-9/h1-8,14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYDHDVQCVGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)



![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)

![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)